2-(Aminomethyl)-1-ethylpyrrolidine
Overview
Description
2-(Aminomethyl)-1-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an aminomethyl group attached to the second carbon of the pyrrolidine ring and an ethyl group attached to the first carbon. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Related compounds such as cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . These molecules possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
For instance, avermectins, a class of compounds related to 2-(Aminomethyl)-1-ethylpyrrolidine, bind to the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . They cause hyperpolarization of these cells, resulting in paralysis and death .
Biochemical Pathways
It is known that the compound is related to cationic polymers, which have been shown to affect bacterial membrane-related resistance mechanisms .
Pharmacokinetics
Studies on two-compartment pharmacokinetic models suggest that drug elimination occurs following (apparent) first-order kinetics . In these models, drug molecules flow in both directions, from one compartment to another .
Result of Action
It can be inferred from related compounds that its action may result in the disruption of bacterial membranes, leading to rapid bactericidal effects .
Action Environment
It is known that the efficacy of related compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with formaldehyde and ammonium chloride under reductive amination conditions. The reaction typically proceeds as follows:
Starting Materials: 1-ethylpyrrolidine, formaldehyde, ammonium chloride.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Procedure: The starting materials are mixed in a solvent like methanol or ethanol, and the reducing agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyrrolidines or other substituted derivatives.
Scientific Research Applications
2-(Aminomethyl)-1-ethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyrrolidine: Lacks the ethyl group, which may affect its reactivity and applications.
1-Ethylpyrrolidine: Lacks the aminomethyl group, resulting in different chemical properties and uses.
2-(Aminomethyl)indole: Contains an indole ring instead of a pyrrolidine ring, leading to distinct biological activities.
Uniqueness
2-(Aminomethyl)-1-ethylpyrrolidine is unique due to the presence of both the aminomethyl and ethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057698 | |
Record name | 1-Ethylpyrrolidin-2-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-12-1 | |
Record name | 2-(Aminomethyl)-1-ethylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26116-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylpyrrolidin-2-ylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethylpyrrolidin-2-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpyrrolidin-2-ylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYLPYRROLIDIN-2-YLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2U95PPN4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Aminomethyl)-1-ethylpyrrolidine's chirality in pharmaceutical research?
A1: this compound exists as two enantiomers due to the chiral center at the 2-position of the pyrrolidine ring. This is crucial in pharmaceutical research because enantiomers can exhibit different pharmacological activities. For instance, the (S)-enantiomer of this compound is a key building block in the synthesis of remoxipride [] and raclopride [, ], both of which are potent and selective dopamine D2 receptor ligands.
Q2: How is the enantiomeric purity of this compound determined?
A2: Several methods are available to assess the enantiomeric purity of this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases, coupled with UV and optical rotation detection, is a common technique []. Polarimetry, a method based on the rotation of plane-polarized light by chiral molecules, can also be employed using ethanol as a solvent [].
Q3: What synthetic strategies are employed to obtain enantiomerically pure this compound?
A3: Enantiomerically pure this compound can be obtained through the resolution of the racemic mixture. This can be achieved by fractional crystallization of the diastereomeric salts formed with D-(-)-tartaric acid [].
Q4: How is this compound utilized in the synthesis of pharmaceutical compounds?
A4: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. It acts as a key intermediate in synthesizing benzamide derivatives like remoxipride and raclopride [], both potential neuroleptic agents. Additionally, it acts as a precursor in the multi-step synthesis of levosulpiride, another antipsychotic drug [].
Q5: What analytical methods are used to quantify this compound and its related impurities in pharmaceuticals?
A5: High-performance thin-layer chromatography (HPTLC) coupled with scanning densitometry is a reliable method for quantifying this compound and impurities like methyl-5-sulphamoyl-2-methoxybenzoate in drug formulations containing sulpiride []. This method allows for the separation and quantification of the target compound and its impurities, ensuring the quality control of sulpiride.
Q6: How does this compound contribute to the development of heterogeneous catalysts?
A6: this compound can be immobilized onto solid supports like SBA-15 to create heterogeneous catalysts []. These catalysts have shown efficacy in promoting asymmetric aza-Michael–Henry tandem reactions, leading to the formation of chiral 3-Nitro-1,2-Dihydroquinoline with high enantiomeric excess.
Q7: Beyond pharmaceuticals, what other applications does this compound have in chemical research?
A7: Beyond pharmaceuticals, this compound serves as a chiral ligand in organometallic chemistry []. For example, it forms complexes with rhodium(I) and palladium(II) [, ]. These complexes are studied for their potential applications in asymmetric catalysis, taking advantage of the chirality of the ligand to induce stereoselectivity in various chemical transformations.
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